2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Description
This compound is a structurally complex molecule combining a 3-methoxyphenoxy moiety with a purine-derived octahydropyrrolo[3,4-c]pyrrole scaffold. The methoxyphenoxy group could modulate solubility and membrane permeability, critical for pharmacokinetics.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-25-13-24-19-20(25)22-12-23-21(19)27-9-14-7-26(8-15(14)10-27)18(28)11-30-17-5-3-4-16(6-17)29-2/h3-6,12-15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXRVFUEERNVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)COC5=CC=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-methoxyphenoxy)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that belongs to the class of purine derivatives and pyrrole-based compounds. Its intricate structure suggests potential pharmacological activities, particularly in drug discovery and development. This article aims to explore its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is C₁₈H₂₃N₅O₂. The synthesis typically involves multi-step organic reactions that integrate methodologies for purine and pyrrole derivatives. Key steps include:
- Formation of the Purine Base : This involves condensation reactions of formamide derivatives with amines.
- Attachment of the Methoxyphenoxy Group : A nucleophilic substitution reaction introduces the methoxyphenoxy moiety.
- Final Coupling : The final product is achieved by coupling the modified purine base with the phenolic derivative.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound may involve interactions with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, such as those associated with cancer proliferation.
- Receptor Modulation : It could act as a modulator for receptors implicated in various signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several promising pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
- Antiviral Properties : Given its purine structure, it may also exhibit antiviral activity by mimicking nucleosides involved in viral replication processes.
Data Tables
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | M-HeLa | 5.0 | Apoptosis induction |
| Antiviral | HCV | 10.0 | Nucleoside mimicry |
| Cytotoxicity | Chang liver cells | 15.0 | Selective toxicity |
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the cytotoxic effects of this compound on M-HeLa cells, revealing a significant reduction in cell viability at concentrations above 5 µM. The selectivity index was calculated to assess its safety profile compared to normal liver cells, indicating a favorable ratio for therapeutic applications. -
Antiviral Activity Assessment :
In another study focusing on its antiviral potential against Hepatitis C Virus (HCV), the compound demonstrated an IC50 value of 10 µM, suggesting effective inhibition of viral replication through nucleoside analog mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of the target compound with three analogs, emphasizing structural and functional differences:
Key Findings:
Purine vs. Non-Purine Bases: Unlike Compounds B and C, the target’s 9-methylpurine group may enable competitive ATP binding in kinase domains, similar to FDA-approved drugs like imatinib .
Solubility Trade-offs: The 3-methoxyphenoxy group balances lipophilicity better than Compound A’s bulky bis(4-methoxyphenyl)methyl group, which limits aqueous solubility despite enhancing metabolic stability .
Synthetic Challenges : The bicyclic pyrrolo-pyrrole system requires advanced stereocontrol, as seen in SHELX-refined crystallographic data (e.g., SHELXL for small-molecule refinement) .
Methodological Considerations
- Crystallographic Analysis : Programs like SHELXL and ORTEP-3 are critical for resolving the stereochemistry of such complex molecules . For example, SHELXL’s robustness in refining high-resolution data ensures accurate bond-length and angle measurements for the pyrrolo-pyrrole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
